REACTION_SMILES
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[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:1][OH:2].[NH2:3][c:4]1[c:5]([CH:24]2[O:25][CH2:26][CH2:27][CH2:28]2)[c:6]([F:23])[c:7](-[c:13]2[cH:14][n:15][c:16]([C:19]([CH3:20])([CH3:21])[OH:22])[n:17][cH:18]2)[cH:8][c:9]1[N+:10]([O-:11])=[O:12]>>[NH2:3][c:4]1[c:5]([CH:24]2[O:25][CH2:26][CH2:27][CH2:28]2)[c:6]([F:23])[c:7](-[c:13]2[cH:14][n:15][c:16]([C:19]([CH3:20])([CH3:21])[OH:22])[n:17][cH:18]2)[cH:8][c:9]1[NH2:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)c1ncc(-c2cc([N+](=O)[O-])c(N)c(C3CCCO3)c2F)cn1
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Name
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Type
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product
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Smiles
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CC(C)(O)c1ncc(-c2cc(N)c(N)c(C3CCCO3)c2F)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |